molecular formula C30H27ClN4O3S B3019529 4-(2-CHLOROPHENYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE CAS No. 309732-32-9

4-(2-CHLOROPHENYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

Cat. No.: B3019529
CAS No.: 309732-32-9
M. Wt: 559.08
InChI Key: ZJHQADTUABUDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-CHLOROPHENYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a multifaceted structure

Preparation Methods

The synthesis of 4-(2-CHLOROPHENYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps. The synthetic route typically includes the following steps:

    Formation of the dihydropyridine ring: This is achieved through a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate.

    Introduction of the cyano group: This step involves the use of a cyanating agent such as sodium cyanide or potassium cyanide.

    Attachment of the chlorophenyl and methoxyphenyl groups: These groups are introduced through nucleophilic substitution reactions.

    Formation of the carbamoyl group: This step involves the reaction of the intermediate compound with an isocyanate derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-(2-CHLOROPHENYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-CHLOROPHENYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 4-(2-CHLOROPHENYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2-CHLOROPHENYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE can be compared with similar compounds such as:

These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to unique properties and applications.

Properties

IUPAC Name

4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27ClN4O3S/c1-18-10-4-7-13-23(18)34-26(36)17-39-30-21(16-32)28(20-11-5-6-12-22(20)31)27(19(2)33-30)29(37)35-24-14-8-9-15-25(24)38-3/h4-15,28,33H,17H2,1-3H3,(H,34,36)(H,35,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHQADTUABUDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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